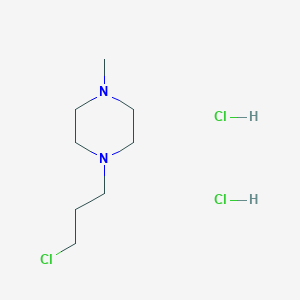

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chloropropyl)-4-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClN2.2ClH/c1-10-5-7-11(8-6-10)4-2-3-9;;/h2-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZYWKLLIIIINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCCl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174198 | |

| Record name | 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031-23-4 | |

| Record name | 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYN63QD5DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical research and development.[1] Its dihydrochloride salt form enhances solubility, making it a valuable building block in drug formulation and the synthesis of biologically active molecules.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for synthesis and analysis, and key applications of this compound.

Chemical and Physical Properties

This compound is a white solid organic compound.[1][2][3][4] The following table summarizes its key chemical and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C8H19Cl3N2 | [1][5][6] |

| Molecular Weight | 249.61 g/mol | [3][4][6] |

| CAS Number | 2031-23-4 | [1][3] |

| Appearance | White solid | [1][4] |

| Melting Point | 255-257 °C (decomposes) | [2][3] |

| Solubility | Soluble in DMSO and Methanol | [2][3] |

| Storage Conditions | Store at 2-8°C under an inert gas (Nitrogen or Argon) | [2][3][4] |

| Purity | ≥ 95% (HPLC) | [1] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that involves the reaction of N-methylpiperazine with a suitable propylating agent, followed by conversion to its dihydrochloride salt.

Experimental Protocol: Synthesis

A common synthetic route involves the reaction of N-methylpiperazine with 1-bromo-3-chloropropane.[7]

-

Reaction Setup : In a round-bottomed flask cooled in an ice bath, combine N-methylpiperazine (30 mmol), 25% NaOH solution (4 mL), and acetone (40 mL).[7]

-

Addition of Reagent : Slowly add 1-bromo-3-chloropropane (30 mmol) to the stirred mixture while maintaining the temperature in the ice bath.[7]

-

Reaction : Continue stirring in the ice bath until all insoluble materials have dissolved. Allow the reaction mixture to stand at room temperature for 24 hours.[7]

-

Workup : After the reaction is complete, remove the solvent by distillation under reduced pressure. Add 20 mL of water to the residue and extract the product with dichloromethane.[7]

-

Salt Formation : Place the reaction flask in an ice bath and add 50 mL of ethyl acetate. Slowly add concentrated hydrochloric acid dropwise until a large amount of white solid precipitates, ensuring the pH of the system is controlled to approximately 2.[7]

-

Purification : Remove the solvent again by distillation under reduced pressure. Recrystallize the resulting solid from 100 mL of anhydrous ethanol.[7]

-

Final Product : Filter and dry the recrystallized solid to obtain the final white solid product of this compound.[7]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for determining the purity of this compound. For trace-level quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity.

Experimental Protocol: HPLC Analysis

This protocol is a general guideline for the purity analysis of piperazine-containing compounds and can be adapted for this compound.

-

Chromatographic Conditions :

-

Column : Chiralpak IC (250 x 4.6 mm, 5µm) or a similar C18 column.[8]

-

Mobile Phase : A mixture of Acetonitrile, Methanol, and Diethylamine (90:10:0.1, v/v/v). The mobile phase should be filtered and degassed.[8]

-

Flow Rate : 1.0 mL/min.[8]

-

Column Temperature : 35°C.[8]

-

Detection : UV at 340 nm (requires derivatization for compounds without a strong chromophore).[8]

-

Injection Volume : 10 µL.[8]

-

-

Sample Preparation :

-

Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

-

Analysis :

-

Inject the sample onto the HPLC system and record the chromatogram.

-

Purity is determined by comparing the peak area of the main component to the total area of all peaks.

-

Applications in Research and Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structural features make it a valuable component for creating complex molecules with potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.[1] The compound is also utilized in the synthesis of agrochemicals and other specialty chemicals.[1]

Safety Information

This compound is harmful if swallowed.[5] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Career Henan Chemical Co. [coreychem.com]

- 3. This compound | 2031-23-4 [amp.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | C8H19Cl3N2 | CID 3014068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2031-23-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 2031-23-4 [chemicalbook.com]

- 8. jocpr.com [jocpr.com]

Technical Guide: 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride (CAS: 2031-23-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a piperazine derivative that serves as a crucial intermediate in synthetic organic chemistry.[1] Its bifunctional nature, featuring a reactive chloropropyl group and a tertiary amine within the piperazine ring, makes it a versatile building block for constructing more complex molecules. This compound is particularly significant in the pharmaceutical industry, where it is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), especially those targeting neurological disorders.[2] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications, and safety protocols.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 2031-23-4 | [1][3] |

| Molecular Formula | C₈H₁₉Cl₃N₂ | [1] |

| Molecular Weight | 249.61 g/mol | [1] |

| Melting Point | 255-257 °C (decomposes) | [1] |

| Appearance | White to light beige solid | [1] |

| Solubility | Soluble in DMSO, Methanol, and Water | [1] |

| EINECS Number | 217-981-8 | [1] |

| InChI Key | RRZYWKLLIIIINP-UHFFFAOYSA-N | [2] |

| SMILES | CN1CCN(CC1)CCCCl.Cl.Cl | [2] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common and logical synthetic route involves the reaction of 1-methylpiperazine with a bifunctional propylating agent, such as 1-bromo-3-chloropropane.

Proposed Experimental Protocol: Synthesis

-

Reaction Setup: To a stirred solution of 1-methylpiperazine (1.0 eq) in a suitable solvent such as acetone or water, add 1-bromo-3-chloropropane (1.0-1.2 eq).[4][5]

-

Base Addition: Slowly add a solution of a base, like sodium hydroxide, to the mixture while maintaining a cool temperature (e.g., 0-10 °C) to neutralize the hydrobromic acid formed during the reaction.[4][5]

-

Reaction Progression: Allow the reaction to stir at room temperature for several hours (e.g., 16-18 hours) to ensure completion.[4][6] The progress can be monitored using techniques like Thin Layer Chromatography (TLC).[5]

-

Workup: Once the reaction is complete, perform a liquid-liquid extraction to separate the organic product from the aqueous phase. The organic layer is then concentrated under reduced pressure to yield the crude free base, 1-(3-chloropropyl)-4-methylpiperazine, as an oil.[4][5]

-

Salt Formation: Dissolve the crude oil in a suitable solvent like ethanol or acetone. Add a stoichiometric amount of concentrated hydrochloric acid to precipitate the dihydrochloride salt.

-

Purification: The precipitated solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a solvent such as ethanol to yield the final product as a white solid.[4]

Analytical Characterization

The identity and purity of this compound are confirmed using a suite of standard analytical techniques. Spectral data is available for this compound, confirming its structure.[2]

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The proton NMR spectrum would show characteristic signals for the methyl group, the piperazine ring protons, and the propyl chain protons. Data for ¹H NMR and ¹³C NMR spectra are available from sources like SpectraBase.[2]

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed to confirm the molecular weight and fragmentation pattern of the compound.[7][8][9] LC-MS/MS is particularly useful for quantifying trace amounts of related impurities.[8]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy helps in identifying the functional groups present in the molecule. Spectral data obtained via techniques like KBr wafer is available.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound and for quantifying any related substances or impurities.

General Experimental Protocol: Purity Analysis by HPLC

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

-

Sample Preparation: Prepare the sample to be analyzed by dissolving it in the same diluent to a similar concentration.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[8]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 35 °C.

-

Detection: UV detection at a suitable wavelength.

-

Injection Volume: A standard volume, such as 10 µL.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, and identity is confirmed by comparing the retention time with that of the reference standard.

Applications in Research and Drug Development

The primary and most significant application of this compound is as a versatile intermediate in the synthesis of pharmaceuticals.[1][2] Its structure is a common feature in a variety of APIs.

-

Pharmaceutical Intermediate: It is a key building block for synthesizing drugs, particularly those used to treat neurological and psychiatric disorders.[2] The piperazine moiety is a well-known pharmacophore present in many centrally active agents. This compound provides a straightforward method for introducing the N-methylpiperazinylpropyl side chain into a target molecule.

-

Precursor for APIs: It is a documented intermediate in the synthesis of important antipsychotic drugs like Olanzapine and Aripiprazole, where the N-methylpiperazine group is crucial for their pharmacological activity.[10][11]

-

Chemical Synthesis: Beyond pharmaceuticals, it is used in the broader chemical industry to create more complex molecules for various research and specialty chemical applications.[2]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful and requires appropriate personal protective equipment (PPE).

| Safety Aspect | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed. | [2] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. | [2] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [1] |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |

Conclusion

This compound (CAS 2031-23-4) is a high-value chemical intermediate with significant utility in the pharmaceutical and chemical industries. Its well-defined physicochemical properties, established synthetic pathways, and clear role as a precursor to important APIs make it a compound of great interest to researchers and drug development professionals. Adherence to proper analytical characterization and safety protocols is paramount to its effective and safe utilization in the laboratory and in manufacturing processes.

References

- 1. This compound - Career Henan Chemical Co. [coreychem.com]

- 2. This compound | C8H19Cl3N2 | CID 3014068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2031-23-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. arborpharmchem.com [arborpharmchem.com]

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride molecular weight

An In-depth Technical Guide to the Molecular Weight of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride

This technical guide provides a comprehensive overview of the molecular weight of this compound, a compound relevant to researchers, scientists, and professionals in drug development. This document details its chemical composition, the calculation of its molecular weight, and relevant experimental context.

Molecular Composition and Properties

This compound (CAS No: 2031-23-4) is the dihydrochloride salt of the parent compound 1-(3-Chloropropyl)-4-methylpiperazine.[1][2] The addition of two hydrochloride (HCl) moieties enhances the compound's solubility, a valuable property in pharmaceutical formulations.[3] The chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-Methyl-4-(3-chloropropyl)piperazine dihydrochloride, 3-(4-methyl-1-piperazinyl)propyl chloride dihydrochloride |

| Molecular Formula | C₈H₁₉Cl₃N₂ |

| Molecular Weight | 249.61 g/mol |

| Parent Compound | 1-(3-Chloropropyl)-4-methylpiperazine |

| Parent Formula | C₈H₁₇ClN₂ |

| Parent Molecular Weight | 176.69 g/mol |

| Appearance | White solid |

| Melting Point | 255-257 °C (decomposes) |

Data sourced from multiple chemical databases.[1][2][4][5][6][7][8][9][10]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₈H₁₉Cl₃N₂.[1][4][5][6][7]

The calculation is based on the atomic weights of each element:

-

Carbon (C): ~12.011 u

-

Hydrogen (H): ~1.008 u

-

Chlorine (Cl): ~35.453 u

-

Nitrogen (N): ~14.007 u

The molecular weight is calculated as follows:

(8 × 12.011) + (19 × 1.008) + (3 × 35.453) + (2 × 14.007) = 249.61 g/mol

Alternatively, the molecular weight can be understood by considering its constituent parts: the parent molecule and the two hydrochloride molecules.

-

1-(3-Chloropropyl)-4-methylpiperazine (C₈H₁₇ClN₂): 176.69 g/mol [2][9]

-

Two molecules of Hydrochloric Acid (2 x HCl): 2 × (1.008 + 35.453) ≈ 72.92 g/mol [11][12][13]

The sum of these components approximates the final molecular weight.

Logical Formation of the Dihydrochloride Salt

The following diagram illustrates the relationship between the parent compound and hydrochloric acid to form the dihydrochloride salt.

Caption: Formation of the dihydrochloride salt from its parent compound and HCl.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

While the theoretical molecular weight is calculated from the atomic masses, it is experimentally verified using techniques such as mass spectrometry.

Objective: To determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to confirm the molecular weight of the parent compound, 1-(3-Chloropropyl)-4-methylpiperazine.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

A dilute solution of 1-(3-Chloropropyl)-4-methylpiperazine is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to facilitate protonation. The dihydrochloride salt can also be analyzed, though the parent compound is what is typically observed.

-

-

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source is used. The ESI source is suitable for analyzing polar molecules like piperazine derivatives.

-

-

Infusion and Ionization:

-

The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate.

-

A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.

-

As the solvent evaporates from the droplets, the analyte molecules become charged, primarily forming protonated molecules [M+H]⁺.

-

-

Mass Analysis:

-

The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

A detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum will show a peak corresponding to the protonated parent molecule. For 1-(3-Chloropropyl)-4-methylpiperazine (MW = 176.69), a prominent peak would be expected at an m/z of approximately 177.11 ([C₈H₁₇ClN₂ + H]⁺).

-

The presence of chlorine's isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic isotopic pattern for chlorine-containing fragments, further confirming the compound's identity.

-

The following diagram outlines the experimental workflow for this process.

Caption: Workflow for molecular weight verification using ESI-Mass Spectrometry.

References

- 1. This compound | C8H19Cl3N2 | CID 3014068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-Chloropropyl)-4-methylpiperazine | C8H17ClN2 | CID 66906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydrochloride salt | C42H60N2O6 | CID 76702351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2031-23-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 2031-23-4 [chemicalbook.com]

- 8. This compound - Career Henan Chemical Co. [coreychem.com]

- 9. veeprho.com [veeprho.com]

- 10. veeprho.com [veeprho.com]

- 11. quora.com [quora.com]

- 12. webqc.org [webqc.org]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride: Structure, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural features make it a versatile building block for the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the compound's structure, properties, a detailed experimental protocol for its synthesis, and its crucial role in the development of neuropsychiatric drugs.

Chemical Structure and Properties

This compound is the salt form of the parent compound, 1-(3-chloropropyl)-4-methylpiperazine. The dihydrochloride form enhances the compound's stability and solubility in aqueous solutions, which is advantageous for various synthetic applications.[1]

The chemical structure consists of a piperazine ring substituted at one nitrogen atom with a methyl group and at the other with a 3-chloropropyl group. The presence of the reactive chloropropyl group allows for its facile reaction with various nucleophiles, making it a key synthon in multi-step organic syntheses.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 2031-23-4 | [2][3] |

| Molecular Formula | C8H19Cl3N2 | [2][3] |

| Molecular Weight | 249.61 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 255-257 °C (decomposition) | [2][4] |

| Solubility | Soluble in DMSO and Methanol | [2][4] |

| Storage Temperature | 2-8°C under inert gas | [2][4] |

| Purity | ≥ 95% | [2] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable piperazine derivative with a bifunctional chloropropylating agent. While specific patented methods may vary, a general and widely applicable experimental protocol is detailed below, based on analogous syntheses.[1][5]

Materials and Reagents

-

N-methylpiperazine

-

1-bromo-3-chloropropane

-

Sodium hydroxide (NaOH)

-

Acetone

-

Water

-

Hydrochloric acid (HCl)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylpiperazine in a mixture of water and acetone. Cool the solution to 0-10°C in an ice bath.

-

Addition of Alkylating Agent: Slowly add 1-bromo-3-chloropropane to the cooled solution of N-methylpiperazine. The molar ratio of N-methylpiperazine to 1-bromo-3-chloropropane should be approximately 1:1.

-

Base Addition: Prepare a solution of sodium hydroxide in water and add it dropwise to the reaction mixture, maintaining the temperature between 0-10°C. The base serves to neutralize the hydrobromic acid formed during the reaction.

-

Reaction Progression: After the addition of the base is complete, allow the reaction mixture to warm to room temperature and stir for 16-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, separate the organic layer. The aqueous layer is then extracted with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude free base of 1-(3-chloropropyl)-4-methylpiperazine as an oil.

-

Salt Formation: Dissolve the crude oil in a suitable solvent like acetone and add a solution of hydrochloric acid (e.g., 2M in diethyl ether or as concentrated aqueous solution) until the solution is acidic.

-

Isolation and Purification: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold acetone, and dry under vacuum to yield this compound as a white solid.

Application in Drug Development: A Key Intermediate for Antipsychotics

This compound is a crucial intermediate in the synthesis of several atypical antipsychotic drugs, which are used to treat conditions like schizophrenia and bipolar disorder.[6] Its structure provides the necessary scaffold for building molecules that can interact with specific neurotransmitter receptors in the brain, such as dopamine and serotonin receptors.

Role in the Synthesis of Clozapine

Clozapine, an atypical antipsychotic, is a prominent example of a drug synthesized using a derivative of 1-(3-Chloropropyl)-4-methylpiperazine. The synthesis involves the reaction of a dibenzo[b,e][3][7]diazepine core with N-methylpiperazine. While not a direct reaction with the title compound, the underlying principle of coupling a piperazine moiety to a larger scaffold is the same. The 3-chloropropyl group in this compound allows for the introduction of the N-methylpiperazine group into the final drug structure through a linker.

The logical workflow for the utilization of a piperazine intermediate in the synthesis of a final drug product like an antipsychotic can be visualized as follows:

References

- 1. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 2. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents [patents.google.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. This compound - Career Henan Chemical Co. [coreychem.com]

- 5. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 6. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Solubility of 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride (CAS No: 2031-23-4), a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide also furnishes a detailed experimental protocol for determining the aqueous solubility of this compound, based on established methodologies.

Introduction

This compound is a piperazine derivative utilized in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility is crucial for process development, formulation, and ensuring consistent results in research and manufacturing. The dihydrochloride salt form of this compound is intended to enhance its aqueous solubility.

Qualitative Solubility Data

| Solvent | Solubility Profile |

| Water | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Soluble |

This qualitative information is useful for initial solvent screening in synthetic and analytical applications.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound is not publicly available. For context, a structurally related piperazine derivative, cyclizine hydrochloride, has a reported aqueous solubility of 176.6 g/L.[1] This value may serve as a preliminary, rough estimate, but experimental determination for the target compound is essential for accurate applications.

Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

The following protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of this compound in water. This method is widely accepted in the pharmaceutical industry for its reliability.[2][3][4]

4.1. Principle

An excess amount of the solid compound is agitated in a specific solvent (in this case, purified water) at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute in the clear filtrate is determined using a suitable analytical technique.

4.2. Materials and Equipment

-

This compound (analytical grade)

-

Purified water (e.g., Milli-Q or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

pH meter

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

4.3. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in purified water of known concentrations. These will be used to create a calibration curve for the analytical determination.

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials or flasks. An amount that is visibly in excess of what is expected to dissolve should be used to ensure saturation.

-

Add a precise volume of purified water to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the desired experimental conditions).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. Filtration should be performed quickly to avoid temperature changes that could affect solubility. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

-

-

Analysis:

-

Accurately dilute the filtered samples with purified water to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and the standard solutions using a validated analytical method (e.g., HPLC-UV).

-

Measure the pH of the saturated solution.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the dissolved this compound in the filtered samples.

-

Calculate the solubility in the desired units (e.g., mg/mL or g/L), taking into account any dilution factors.

-

Report the average solubility and the standard deviation from the replicate experiments, along with the experimental temperature and pH.

-

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the aqueous solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While qualitative data confirms the solubility of this compound in water, DMSO, and methanol, precise quantitative data remains to be published. The provided experimental protocol based on the shake-flask method offers a robust framework for researchers and drug development professionals to determine the aqueous solubility of this compound accurately. Such experimentally derived data is indispensable for advancing the development and application of this important pharmaceutical intermediate.

References

The Core Mechanism of Action of 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Key Synthetic Intermediate and the Pharmacological Action of its Derivatives

Abstract

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a pivotal chemical intermediate, primarily utilized as a building block in the synthesis of a range of pharmacologically active compounds. While the molecule itself does not possess a direct mechanism of action in a therapeutic context, its core function lies in enabling the creation of drugs that modulate key neurotransmitter systems. This technical guide delves into the mechanism of action of the principal therapeutic agents synthesized from this intermediate, including the antidepressants Trazodone, Nefazodone, and Etoperidone, as well as compounds targeting dopamine autoreceptors. This document provides a comprehensive overview of their receptor binding affinities, downstream signaling pathways, and the experimental protocols used to elucidate these mechanisms, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Role of a Synthetic Precursor

This compound serves as a crucial starting material in multi-step organic syntheses. Its chemical structure, featuring a reactive chloropropyl group and a methylpiperazine moiety, allows for its strategic incorporation into more complex molecular scaffolds. The primary therapeutic relevance of this compound is demonstrated through its role in the synthesis of several atypical antidepressants and other centrally acting agents. Understanding the mechanism of action of these final drug products is paramount to appreciating the significance of this chemical intermediate.

Mechanisms of Action of Key Derivatives

The therapeutic effects of the compounds synthesized from this compound are primarily attributed to their interactions with serotonergic and dopaminergic systems in the central nervous system.

Trazodone: A Multifunctional Serotonergic Agent

Trazodone is an antidepressant that exhibits a complex and dose-dependent pharmacological profile. Its primary mechanism of action involves the potent antagonism of serotonin 5-HT2A receptors and moderate inhibition of the serotonin transporter (SERT).[1] Additionally, Trazodone interacts with other serotonin receptor subtypes, as well as adrenergic and histaminergic receptors, contributing to its overall therapeutic effects and side-effect profile.

The following table summarizes the in vitro binding affinities (Ki) of Trazodone for various human neurotransmitter receptors and transporters. Lower Ki values indicate a higher binding affinity.

| Target Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity |

| Serotonin 5-HT2A | 35.6 | Antagonist |

| Serotonin 5-HT1A | 118 | Partial Agonist |

| Serotonin 5-HT2B | 78.4 | Antagonist |

| Serotonin 5-HT2C | 224 | Antagonist |

| Serotonin Transporter (SERT) | 367 | Inhibitor |

| Alpha-1 Adrenergic | - | Antagonist |

| Histamine H1 | - | Antagonist |

Data compiled from in vitro studies.[1] Note that specific Ki values for Alpha-1 and H1 receptors were not found in the provided search results, but their antagonism is a known part of Trazodone's pharmacology.

Trazodone's antagonism of the 5-HT2A receptor is a key component of its therapeutic action. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Activation of this pathway by serotonin normally leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this receptor, Trazodone prevents these downstream signaling events.

Nefazodone: A Serotonin Antagonist and Reuptake Inhibitor

Nefazodone is another phenylpiperazine antidepressant that shares some mechanistic similarities with Trazodone. Its primary mechanism of action is characterized by potent antagonism of the postsynaptic serotonin 5-HT2A receptor and moderate inhibition of serotonin and norepinephrine reuptake.

| Target Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity |

| Serotonin 5-HT2A | <10 | Antagonist |

| Serotonin Transporter (SERT) | Moderate Inhibition | Inhibitor |

| Norepinephrine Transporter (NET) | Moderate Inhibition | Inhibitor |

Ki values for Nefazodone were not found in a readily comparable format in the search results, but it is established to have high affinity (<10 nM) for the 5-HT2A receptor.

Nefazodone's dual action of blocking 5-HT2A receptors while also inhibiting the reuptake of serotonin and norepinephrine leads to a complex modulation of synaptic transmission. The blockade of presynaptic serotonin and norepinephrine transporters increases the synaptic concentration of these neurotransmitters, while the postsynaptic 5-HT2A receptor antagonism mitigates potential anxiogenic effects associated with increased serotonin levels.

Etoperidone: A Serotonergic Modulator with Biphasic Activity

Etoperidone is another atypical antidepressant that exhibits a complex interaction with the serotonergic system. It is characterized by a biphasic action, demonstrating both serotonin antagonist and agonist properties. The agonistic effect is thought to be mediated by its metabolite, m-chlorophenylpiperazine (mCPP). Etoperidone also has antagonistic activity at 5-HT1A receptors.

| Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Serotonin 5-HT1A | 20.2 | Antagonist |

Data from in vitro studies using rat cerebral cortical synaptosomes.[2]

Dopamine D2 Autoreceptor Agonists

Compounds synthesized using this compound can also be designed to target the dopaminergic system, specifically as dopamine D2 autoreceptor agonists. These autoreceptors are located on presynaptic dopamine neurons and function as a negative feedback mechanism to regulate dopamine synthesis and release.

Dopamine D2 autoreceptors are Gi/o-coupled GPCRs. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to a decrease in protein kinase A (PKA) activity and subsequent downstream effects that ultimately inhibit dopamine release. Additionally, the Gβγ subunits of the Gi/o protein can directly modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and further inhibition of dopamine release.

Experimental Protocols

The quantitative data and mechanistic insights presented in this guide are derived from established in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific receptor.

-

Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.

-

General Methodology:

-

Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are isolated and prepared.

-

Incubation: The membranes are incubated with a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled test compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the biological response resulting from a compound binding to its target receptor.

-

cAMP Assays (for Gi/o- and Gs-coupled receptors):

-

Objective: To measure the ability of a compound to inhibit (Gi/o) or stimulate (Gs) the production of cyclic AMP.

-

General Methodology:

-

Cell Culture: Cells expressing the receptor of interest are cultured.

-

Stimulation: The cells are treated with the test compound and a substance that stimulates adenylyl cyclase (e.g., forskolin for Gi/o-coupled receptors).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based biosensors.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound.

-

-

-

Calcium Flux Assays (for Gq/G11-coupled receptors):

-

Objective: To measure the increase in intracellular calcium concentration following receptor activation.

-

General Methodology:

-

Cell Loading: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye.

-

Stimulation: The cells are stimulated with the test compound.

-

Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.

-

Data Analysis: Dose-response curves are plotted to determine the EC50 and Emax of the compound.

-

-

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry, not for its own biological activity, but for the pharmacologically diverse and therapeutically valuable compounds it helps to create. The antidepressants Trazodone, Nefazodone, and Etoperidone, along with novel dopamine D2 autoreceptor agonists, all owe their existence, in part, to this key synthetic intermediate. Their mechanisms of action, centered on the nuanced modulation of serotonergic and dopaminergic signaling pathways, highlight the critical role of rational drug design and the importance of versatile chemical building blocks in the development of new medicines for neurological and psychiatric disorders. This guide provides a foundational understanding of these mechanisms for researchers dedicated to advancing the field of neuropharmacology.

References

The Synthetic Precursor 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride: A Gateway to Neurologically Active Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a key chemical intermediate, primarily utilized in the synthesis of a range of pharmacologically active molecules. While direct pharmacological data for this compound is not extensively available, its structural analog, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, serves as a crucial precursor in the development of several important drugs targeting the central nervous system. This technical guide provides a comprehensive overview of the pharmacological activities of compounds synthesized from this structural analog, with a focus on the well-established antidepressants Trazodone and Nefazodone, as well as novel derivatives with potential antipsychotic properties. This document details their mechanisms of action, quantitative pharmacological data, and relevant experimental protocols, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Role of Piperazine Derivatives in CNS Drug Discovery

Piperazine and its derivatives are a cornerstone in the development of drugs targeting the central nervous system (CNS). The piperazine ring is a versatile scaffold that can be readily modified to interact with a variety of neurotransmitter receptors and transporters. This compound and its analogs are valuable building blocks in this context, providing a reactive chloropropyl chain that allows for the facile introduction of the piperazine moiety onto various heterocyclic systems. This guide focuses on the pharmacological outcomes of utilizing the closely related precursor, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, in the synthesis of clinically significant and novel neurologically active compounds.

Pharmacological Profiles of Synthesized Active Molecules

The primary therapeutic agents synthesized from the 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine precursor are the antidepressants Trazodone and Nefazodone. Additionally, research has explored the synthesis of novel triazolopyridine derivatives with potential as dopamine autoreceptor agonists and postsynaptic antagonists.

Trazodone: A Serotonin Antagonist and Reuptake Inhibitor (SARI)

Trazodone is an antidepressant medication used for the treatment of major depressive disorder.[1] Its mechanism of action is complex, primarily acting as a serotonin antagonist and reuptake inhibitor (SARI).[2]

Trazodone's primary mechanism involves the potent blockade of serotonin 5-HT2A receptors and moderate inhibition of the serotonin transporter (SERT).[2][3] This dual action is believed to contribute to its antidepressant and anxiolytic effects, while mitigating some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as insomnia and sexual dysfunction.[2] At lower doses, its sedative effects are attributed to the blockade of histamine H1 and α1-adrenergic receptors.[2]

References

An In-Depth Technical Guide to 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and development. Its bifunctional nature, featuring a reactive chloropropyl group and a nucleophilic methylpiperazine moiety, makes it a versatile building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed proposed synthesis protocol, analytical methodologies for its characterization, and its established role as a precursor in the development of therapeutic agents, particularly those targeting the central nervous system. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and medicinal chemistry.

Chemical and Physical Properties

This compound is a white to off-white solid that is soluble in water, DMSO, and methanol.[1][2] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various reaction conditions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2031-23-4 | [1][3] |

| Molecular Formula | C₈H₁₉Cl₃N₂ | [3] |

| Molecular Weight | 249.61 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 255-257 °C (decomposes) | [1] |

| Solubility | Soluble in DMSO, Methanol | [1] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

| InChI Key | RRZYWKLLIIIINP-UHFFFAOYSA-N |

Synthesis and Purification

Proposed Experimental Protocol for Synthesis

Reaction: N-alkylation of 1-methylpiperazine with 1-bromo-3-chloropropane.

Materials:

-

1-methylpiperazine

-

1-bromo-3-chloropropane

-

Sodium hydroxide (NaOH)

-

Acetone

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylpiperazine (1.0 equivalent) in a mixture of acetone and water.

-

Base Addition: Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (e.g., 25% aqueous solution) while maintaining the temperature below 5 °C.

-

Alkylation: Slowly add 1-bromo-3-chloropropane (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains low.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an extended period (e.g., 24-48 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the acetone under reduced pressure. Add water to the residue and extract the aqueous layer multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 1-(3-Chloropropyl)-4-methylpiperazine as an oil.

-

Salt Formation: Dissolve the crude oil in a suitable solvent (e.g., ethanol or isopropanol) and cool in an ice bath. Add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring to precipitate the dihydrochloride salt.

-

Purification: Collect the precipitate by filtration, wash with a cold solvent (e.g., cold ethanol or diethyl ether), and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Methods

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of the compound. A reverse-phase HPLC method can be employed with a C18 column.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, e.g., Newcrom R1 |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) |

| Detection | UV at a suitable wavelength |

| Flow Rate | Typical analytical flow rates (e.g., 1.0 mL/min) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. The spectra would be consistent with the proposed structure, showing characteristic shifts for the methyl, piperazine ring, and chloropropyl chain protons and carbons. Although specific peak assignments for the dihydrochloride salt are not detailed in the provided search results, general regions for the signals can be predicted.

Table 3: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H NMR | ||

| N-CH₃ | ~2.8-3.2 | s |

| Piperazine ring protons | ~2.5-3.8 | m |

| -CH₂-Cl | ~3.6-3.8 | t |

| -CH₂-CH₂Cl | ~2.0-2.4 | m |

| N-CH₂- | ~2.6-3.0 | t |

| ¹³C NMR | ||

| N-CH₃ | ~45-50 | |

| Piperazine ring carbons | ~50-60 | |

| -CH₂-Cl | ~42-47 | |

| -CH₂-CH₂Cl | ~25-30 | |

| N-CH₂- | ~55-60 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum, typically recorded using a KBr pellet, would display characteristic absorption bands for the functional groups present in the molecule.

Table 4: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 2800-3000 | C-H stretching (aliphatic) |

| 1450-1470 | C-H bending |

| 1100-1300 | C-N stretching |

| 650-800 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. For the free base, 1-(3-Chloropropyl)-4-methylpiperazine, the molecular ion peak would be observed. Common fragmentation patterns for N-alkylated piperazines involve cleavage of the C-N bonds of the piperazine ring and the alkyl side chain.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its structure is a common scaffold in ligands for dopamine and serotonin receptors.

Precursor for Antipsychotic Drugs

This compound serves as a key building block in the synthesis of atypical antipsychotics. The chloropropyl group allows for facile nucleophilic substitution with various aromatic and heterocyclic systems, while the methylpiperazine moiety is a common pharmacophore in many centrally acting drugs. For instance, it is a potential precursor for analogs of clozapine and other antipsychotics.

Role in Dopamine Receptor Ligand Synthesis

The arylpiperazine motif, which can be readily synthesized from this compound, is a "privileged structure" for dopamine receptor ligands.[7] The protonated nitrogen of the piperazine ring often forms a crucial interaction with a conserved aspartate residue in the binding pocket of dopamine D2 and D3 receptors.[5][7] The rest of the molecule can be modified to achieve desired selectivity and functional activity (agonist, antagonist, or partial agonist).

Experimental Workflow in Drug Discovery

This compound is typically utilized in the "hit-to-lead" and "lead optimization" phases of drug discovery.

Safety and Handling

This compound is classified as harmful if swallowed.[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Table 5: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

|

| Warning | H302: Harmful if swallowed |

Conclusion

This compound is a valuable and versatile research chemical with significant potential in the field of medicinal chemistry. Its utility as a precursor for the synthesis of novel compounds, particularly those targeting dopamine receptors, makes it an important tool for drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, analysis, and applications, which should aid researchers in its effective utilization in their scientific endeavors.

References

- 1. This compound | C8H19Cl3N2 | CID 3014068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. prepchem.com [prepchem.com]

- 7. Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride for Researchers and Drug Development Professionals

An essential chemical intermediate, 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride, plays a critical role in the synthesis of various pharmaceutical compounds, most notably in the production of atypical antipsychotics and antidepressants. This guide provides a comprehensive overview of its synonyms, chemical properties, and its application in synthetic organic chemistry, with a focus on detailed experimental protocols and the biological signaling pathways of its downstream products.

Chemical Identity and Synonyms

For clarity and to facilitate comprehensive literature searches, a compilation of synonyms and identifiers for this compound is provided below.

| Identifier Type | Value |

| IUPAC Name | 1-(3-chloropropyl)-4-methylpiperazine;dihydrochloride[1] |

| CAS Number | 2031-23-4[1][2][3] |

| Molecular Formula | C8H19Cl3N2[1][2] |

| Molecular Weight | 249.61 g/mol [2][4] |

| Synonyms | 1-(3-Chloropropyl)-4-methylpiperazine HCl[1] |

| 1-Methyl-4-(3-chloropropyl)piperazine dihydrochloride[3][4] | |

| N-(3-Chloropropyl)-N'-methylpiperazine dihydrochloride[4] | |

| Piperazine, 1-(3-chloropropyl)-4-methyl-, hydrochloride (1:2)[3] | |

| 3-(4-methyl-1-piperazinyl)propyl chloride dihydrochloride[5] | |

| EC Number | 217-981-8[1] |

| PubChem CID | 3014068[1] |

Application in Pharmaceutical Synthesis: A Case Study in Aripiprazole Synthesis

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing a reactive chloropropyl group and a methylpiperazine moiety, allows for its incorporation into larger, more complex molecules. A prominent example of its application is in the synthesis of aripiprazole, an atypical antipsychotic.

Experimental Protocol: Synthesis of a Pharmaceutical Intermediate

The following protocol details a general procedure for the N-alkylation of a piperazine derivative using a chloropropyl intermediate, a common reaction type involving this compound. This specific example outlines the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

Materials:

-

1-(3-chlorophenyl)piperazine hydrochloride

-

1-bromo-3-chloropropane

-

Sodium hydroxide (NaOH) solution (e.g., 25%)

-

Acetone

-

Water

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve 1-(3-chlorophenyl)piperazine hydrochloride and 1-bromo-3-chloropropane in a mixture of water and acetone.

-

Cool the reaction mixture to 0-10 °C with constant stirring.

-

Slowly add the sodium hydroxide solution dropwise to the cooled mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for approximately 18 hours.

-

Following the reaction, separate the organic layer.

-

Concentrate the organic layer under reduced pressure to obtain an oily residue.

-

Dissolve the residue in acetone and filter if necessary.

-

Remove the acetone under reduced pressure.

-

Dissolve the resulting oil in dilute hydrochloric acid.

-

The product, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, will precipitate as a white solid, which can then be collected by filtration, washed with cold water, and dried.

Purification:

The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol-water, to achieve high purity. Purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC).

Signaling Pathways of Aripiprazole, a Downstream Product

As this compound is primarily an intermediate, understanding the biological activity of the final drug product is crucial for drug development professionals. Aripiprazole, synthesized using this intermediate, exhibits a unique pharmacological profile as a dopamine D2 partial agonist, a serotonin 5-HT1A partial agonist, and a serotonin 5-HT2A antagonist.[1][5][6] These interactions modulate key signaling pathways in the central nervous system.

Dopamine D2 Receptor Partial Agonism

Aripiprazole's partial agonism at the D2 receptor allows it to act as a "dopamine system stabilizer."[5] In brain regions with excessive dopamine (hyperdopaminergic states), it acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in areas with low dopamine levels (hypodopaminergic states), it acts as a functional agonist, increasing dopaminergic activity. This dual action is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia.[5]

Caption: Aripiprazole's partial agonism at the Dopamine D2 receptor.

Serotonin 5-HT1A Receptor Partial Agonism

Aripiprazole's partial agonism at 5-HT1A receptors is thought to contribute to its anxiolytic and antidepressant effects.[2] Similar to its action on D2 receptors, it can modulate serotonergic activity, which may also play a role in mitigating some of the side effects associated with other antipsychotic medications.

Caption: Aripiprazole's partial agonism at the Serotonin 5-HT1A receptor.

Serotonin 5-HT2A Receptor Antagonism

The antagonistic activity of aripiprazole at 5-HT2A receptors is a characteristic shared with other atypical antipsychotics.[5][6] This action is believed to contribute to its efficacy against the negative symptoms of schizophrenia and to have a lower risk of extrapyramidal side effects compared to older antipsychotics.

Caption: Aripiprazole's antagonism at the Serotonin 5-HT2A receptor.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. A thorough understanding of its chemical properties, synthetic applications, and the biological mechanisms of the resulting APIs is essential for researchers and professionals in the field of drug discovery and development. The provided information serves as a foundational guide to facilitate further research and innovation in this area.

References

- 1. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. psychscenehub.com [psychscenehub.com]

- 6. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing exposure risks.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is the first step in safe handling. The following table summarizes the key characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₉Cl₃N₂ | [1] |

| Molecular Weight | 249.61 g/mol | |

| CAS Number | 2031-23-4 | [1] |

| Appearance | Solid | |

| Melting Point | 255-257 °C (decomposes) | [2] |

| Solubility | Soluble in DMSO and Methanol | |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its classification according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed | |

| Skin Irritation | 2 | Warning | H315: Causes skin irritation | |

| Eye Irritation | 2A | Warning | H319: Causes serious eye irritation | |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | Warning | H335: May cause respiratory irritation |

Source:[2]

Personal Protective Equipment (PPE)

A robust PPE strategy is essential to minimize exposure. The following workflow outlines the selection and use of appropriate PPE.

Personal Protective Equipment (PPE) Selection Workflow.

Handling and Storage

Proper handling and storage practices are critical to prevent accidents and maintain the integrity of the compound.

Handling:

-

Avoid all personal contact, including inhalation of dust.[4]

-

Use in a well-ventilated area, preferably within a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE) as outlined in the section above.[4]

-

Avoid generating dust.[4]

-

Empty containers may retain residual product and should be handled with care.[4]

-

Do not eat, drink, or smoke in handling areas.

Storage:

-

Store in original, tightly sealed containers.

-

Keep in a cool, dry, and well-ventilated area.

-

Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[2][3]

-

Store away from incompatible materials, particularly oxidizing agents.[4]

Emergency Procedures

In the event of an emergency, a clear and practiced response is vital. The following diagram outlines the general emergency response workflow.

General Emergency Response Workflow.

First Aid Measures:

-

If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

-

If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

If on Skin: Immediately remove all contaminated clothing. Flush skin with running water. Get medical attention if irritation develops.[4]

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

Toxicological Information: Data Gaps and Precautions

It is crucial to note that safety data from structurally similar compounds, such as 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride, should not be directly extrapolated. However, the hazards associated with that compound (irritating to eyes, respiratory system, and skin) suggest that a cautious approach should be taken with this compound, assuming it may present similar risks until more specific data becomes available.[4]

Given the lack of detailed toxicological studies, no specific experimental protocols for toxicity testing can be provided in this guide. Researchers are advised to handle this compound with a high degree of caution, assuming it may be a skin and respiratory irritant, and to conduct a thorough risk assessment before use.

Disposal Considerations

All waste materials, including contaminated PPE and spill cleanup materials, must be handled as hazardous waste.

-

Collect waste in dedicated, clearly labeled, and sealed containers.

-

Dispose of all waste in accordance with local, state, and federal regulations.

-

Do not empty into drains.[5]

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. While there are significant gaps in the publicly available toxicological data, a conservative approach to safety, including the consistent use of appropriate PPE, adherence to proper handling and storage procedures, and preparedness for emergencies, will minimize the risks associated with its use. Researchers are strongly encouraged to seek out any additional safety information from the supplier and to perform a comprehensive risk assessment prior to commencing any work with this compound.

References

- 1. This compound | C8H19Cl3N2 | CID 3014068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2031-23-4 [amp.chemicalbook.com]

- 3. 2031-23-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride

This technical guide provides a comprehensive overview of the core characteristics of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a piperazine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its dihydrochloride salt form enhances its stability and solubility, making it a versatile reagent in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2031-23-4 | [2] |

| Molecular Formula | C₈H₁₉Cl₃N₂ | [3] |

| Molecular Weight | 249.61 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 255-257 °C (decomposes) | [4] |

| Solubility | Soluble in DMSO and Methanol | [4] |

| Storage | Store at 2-8°C under an inert atmosphere | [4] |

Spectral Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data Source/Interpretation |

| ¹H NMR | Spectral data available on PubChem. The spectrum would show characteristic peaks for the methyl group, the piperazine ring protons, and the chloropropyl chain protons.[3] |

| ¹³C NMR | Spectral data available on PubChem. The spectrum would display distinct signals for each carbon atom in the molecule, including the methyl carbon, the piperazine ring carbons, and the carbons of the chloropropyl group.[3] |

| FT-IR | The spectrum, available on PubChem, would exhibit characteristic absorption bands for C-H, C-N, and C-Cl bonds, as well as bands indicative of the dihydrochloride salt form.[3] |

| Mass Spectrometry | While a specific mass spectrum for the dihydrochloride was not found, the free base, 1-(3-Chloropropyl)-4-methylpiperazine (C₈H₁₇ClN₂), has a molecular weight of 176.69 g/mol .[5] Mass spectrometry of the dihydrochloride would likely show a parent ion corresponding to the free base. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of this compound, based on procedures for structurally similar compounds.

Synthesis Protocol: N-Alkylation of 1-Methylpiperazine

This protocol describes a common method for the synthesis of 1-(3-Chloropropyl)-4-methylpiperazine, which can then be converted to its dihydrochloride salt.

Materials:

-

1-Methylpiperazine

-

1-Bromo-3-chloropropane

-

Sodium hydroxide (NaOH)

-

Acetone

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylpiperazine in a mixture of acetone and water.

-

Addition of Alkylating Agent: To the stirred solution, add 1-bromo-3-chloropropane dropwise at room temperature.

-